molecular formula C13H13ClFN3O B213538 4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide

Numéro de catalogue B213538
Poids moléculaire: 281.71 g/mol
Clé InChI: AZRMJNMTTCKHIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. Venetoclax has shown promising results in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Mécanisme D'action

Venetoclax selectively binds to BCL-2 protein and inhibits its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in the death of cancer cells. Venetoclax has a high affinity for BCL-2 protein, but it does not bind to other anti-apoptotic proteins such as BCL-XL and MCL-1.
Biochemical and physiological effects:
Venetoclax has been shown to induce apoptosis in cancer cells, but it does not affect normal cells. This is because normal cells have a lower dependence on BCL-2 protein for survival compared to cancer cells. Venetoclax has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

Venetoclax has several advantages for laboratory experiments. It has a high specificity for BCL-2 protein and does not affect other anti-apoptotic proteins, which allows for the selective targeting of cancer cells. Venetoclax has also been shown to have a favorable safety profile in clinical trials. However, Venetoclax has limitations in laboratory experiments, such as the development of resistance in cancer cells and the potential for off-target effects.

Orientations Futures

There are several future directions for the development of Venetoclax. One direction is the exploration of combination therapies with other anti-cancer agents to improve response rates and overcome resistance. Another direction is the investigation of Venetoclax in other hematological malignancies, such as multiple myeloma and non-Hodgkin lymphoma. Additionally, the development of biomarkers to predict response to Venetoclax and the identification of potential mechanisms of resistance are also important future directions.

Méthodes De Synthèse

The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chloro-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide with ethyl magnesium bromide to form the corresponding Grignard reagent. The Grignard reagent is then reacted with 4-bromo-2-fluorobenzene to form the intermediate, which is subsequently treated with trifluoroacetic acid to obtain Venetoclax.

Applications De Recherche Scientifique

Venetoclax has been extensively studied in preclinical and clinical studies for the treatment of various hematological malignancies. In CLL, Venetoclax has shown high response rates, particularly in patients with high-risk genetic features. In AML, Venetoclax in combination with hypomethylating agents has shown promising results in elderly patients who are not eligible for intensive chemotherapy.

Propriétés

Nom du produit

4-chloro-1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-5-carboxamide

Formule moléculaire

C13H13ClFN3O

Poids moléculaire

281.71 g/mol

Nom IUPAC

4-chloro-2-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13ClFN3O/c1-2-18-12(10(14)8-17-18)13(19)16-7-9-5-3-4-6-11(9)15/h3-6,8H,2,7H2,1H3,(H,16,19)

Clé InChI

AZRMJNMTTCKHIL-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F

SMILES canonique

CCN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.